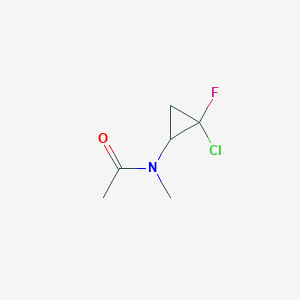
1,3-Bis(4-heptafluoroisopropyl-2-methylphenyl)carbamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-heptafluoroisopropyl-2-methylphenyl)carbamide, also known as 1,3-bis(4-HPIPMPC), is a small molecule that has been widely studied for its biochemical and physiological effects. It is a compound of fluorine and carbon, and is highly fluorinated, making it a potential candidate for use in lab experiments. Its synthesis and application in scientific research has been studied extensively, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been identified.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-heptafluoroisopropyl-2-methylphenyl)carbamide(4-HPIPMPC) is not fully understood. However, it has been suggested that the compound interacts with proteins and other biomolecules through hydrogen bonding and electrostatic interactions, and that it may also act as an enzyme modulator. In addition, it has been suggested that this compound(4-HPIPMPC) may also interact with cell membranes, which could potentially explain its observed effects on cell physiology.
Biochemical and Physiological Effects
This compound(4-HPIPMPC) has been studied for its potential biochemical and physiological effects. It has been found to have the potential to modulate the activity of enzymes, as well as to interact with proteins and other biomolecules. In addition, this compound(4-HPIPMPC) has been studied for its potential to affect cell physiology, including its potential to induce cell death.
Advantages and Limitations for Lab Experiments
1,3-Bis(4-heptafluoroisopropyl-2-methylphenyl)carbamide(4-HPIPMPC) has several advantages and limitations for use in lab experiments. On the one hand, the compound is highly fluorinated, making it a potential candidate for use in lab experiments. On the other hand, the compound is highly reactive and can be unstable in certain conditions, making it difficult to use in certain experiments. In addition, the compound is not easily soluble in water, making it difficult to use in aqueous solutions.
Future Directions
There are a number of potential future directions in the study of 1,3-Bis(4-heptafluoroisopropyl-2-methylphenyl)carbamide(4-HPIPMPC). These include further studies into its mechanism of action, its potential applications in drug delivery, and its potential to be used as a biomarker in cancer research. In addition, further studies into its biochemical and physiological effects, as well as its potential to modulate the activity of enzymes, could provide valuable insight into the compound's potential applications. Finally, further research into its synthesis method could lead to more efficient and cost-effective ways to synthesize this compound(4-HPIPMPC).
Synthesis Methods
1,3-Bis(4-heptafluoroisopropyl-2-methylphenyl)carbamide(4-HPIPMPC) can be synthesized through the reaction of 4-heptafluoroisopropyl-2-methylphenyl isocyanate and carbon disulfide in the presence of triethylamine, followed by purification with silica gel chromatography. This method has been studied extensively and is considered to be the most efficient and cost-effective way to synthesize this compound(4-HPIPMPC).
Scientific Research Applications
1,3-Bis(4-heptafluoroisopropyl-2-methylphenyl)carbamide(4-HPIPMPC) has been studied extensively for its potential applications in scientific research. It has been found to have potential applications in the fields of biochemistry, pharmacology, and toxicology. Specifically, it has been studied for its ability to interact with proteins and other biomolecules, as well as its potential to modulate the activity of enzymes. In addition, this compound(4-HPIPMPC) has been studied for its potential to be used as a drug delivery system, as well as its potential to be used as a biomarker in cancer research.
properties
IUPAC Name |
1,3-bis[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylphenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F14N2O/c1-9-7-11(16(22,18(24,25)26)19(27,28)29)3-5-13(9)36-15(38)37-14-6-4-12(8-10(14)2)17(23,20(30,31)32)21(33,34)35/h3-8H,1-2H3,(H2,36,37,38) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGLCRWNXITVRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)NC(=O)NC2=C(C=C(C=C2)C(C(F)(F)F)(C(F)(F)F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B6311429.png)

![Bis[(2-chloro-5-trifluoromethyl)phenyl]dichloromethane, 98%](/img/structure/B6311452.png)





![3-[(Trichloromethylthio)(trifluoromethyl)amino]benzoyl fluoride, 80%](/img/structure/B6311483.png)



